
1-(2-chloroethyl)-1H-indole
概要
説明
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This involves studying properties like boiling point, melting point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .科学的研究の応用
Synthesis and Functionalization
1-(2-Chloroethyl)-1H-Indole is an important derivative of the indole nucleus, a key structural component in many biologically active compounds. Indole derivatives have been synthesized and functionalized using various methods, including palladium-catalyzed reactions. Such reactions are highly valued for their tolerance to a wide range of functionalities, making them applicable to complex molecules (Cacchi & Fabrizi, 2005).
Anti-Inflammatory Agents
Research has been conducted on the synthesis of new chalcone derivatives using indole compounds, which have shown promising results as anti-inflammatory agents. This includes the reaction of indole with chloroacetylchloride to form various derivatives (Rehman, Saini, & Kumar, 2022).
Biological Properties and Drug Synthesis
The indole nucleus is significant in the synthesis of molecules with diverse biological properties, such as anti-tumor and anti-inflammatory activities. These properties are often linked to DNA and protein interactions. A variety of synthesis techniques have been developed to produce compounds with indole structures, which are further utilized in drug synthesis (Geetha et al., 2019).
Anion Sensing Ability
Indole derivatives have been studied for their application in technology, particularly in anion sensing. Certain indole derivatives demonstrate selective recognition and sensing abilities towards specific anions, a property that can be visually detected and measured using spectroscopic techniques (Bayindir & Saracoglu, 2016).
Pharmacological Properties
The indole ring, including its chloro derivative forms, is recognized for its presence in various pharmacologically important compounds. These derivatives exhibit properties such as anti-HIV, antitumor, and anticancer activities. The synthesis and functionalization of these indole derivatives have been an area of focus due to their significant medicinal value (Li, Hu, Chen, & Su, 2010).
Electrosynthetic Applications
The electrosynthetic properties of this compound have been explored, showing its utility in the production of compounds like 1H-indole through electrochemical reductions. This demonstrates its potential in various synthetic routes (Du & Peters, 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(2-chloroethyl)indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN/c11-6-8-12-7-5-9-3-1-2-4-10(9)12/h1-5,7H,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQLTXXWIKRBNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

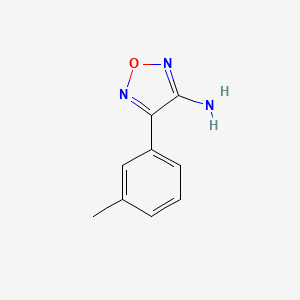
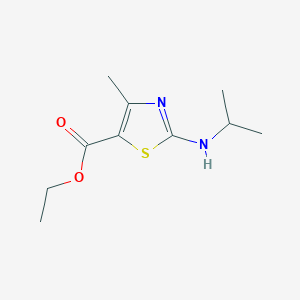

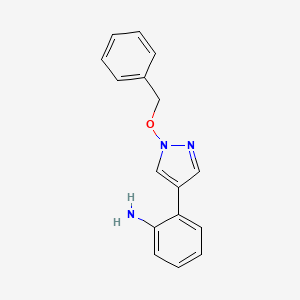

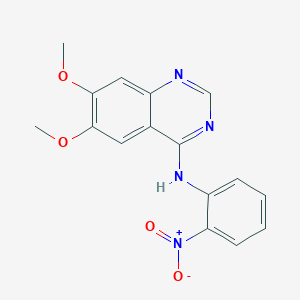
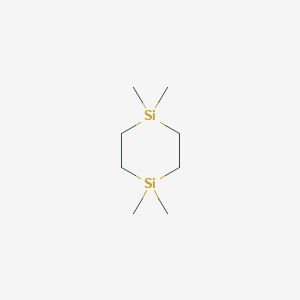
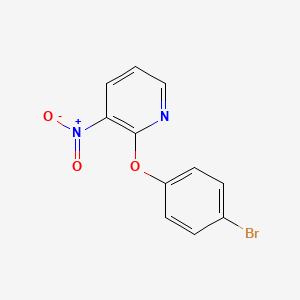


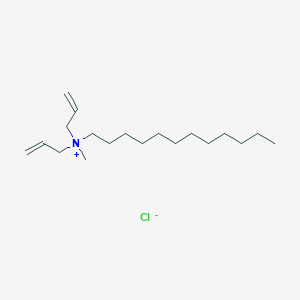
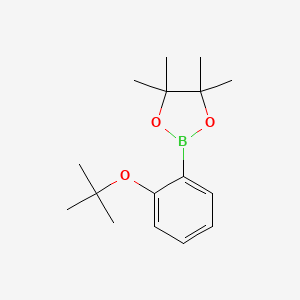

![tert-butyl N-[[(3S)-3-fluoro-3-piperidyl]methyl]carbamate](/img/structure/B3253974.png)